molecular formula C8H6BrF3O B031540 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene CAS No. 261951-96-6

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B031540
CAS No.: 261951-96-6
M. Wt: 255.03 g/mol
InChI Key: ZKABPUGKDKWJIP-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, methyl, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Lithium Diisopropylamide (LDA): Used for deprotonation and subsequent reactions at low temperatures.

    Palladium Catalysts: Employed in coupling reactions to form carbon-carbon bonds.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions with amines produce aniline derivatives.

Scientific Research Applications

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The trifluoromethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the methyl group.

    2-Bromo-4-(trifluoromethoxy)toluene: Similar structure with a different substitution pattern.

    1-Bromo-3-(trifluoromethoxy)benzene: Positional isomer with the trifluoromethoxy group in a different position.

Uniqueness

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is unique due to the presence of both a methyl and trifluoromethoxy group on the benzene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-bromo-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKABPUGKDKWJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379590
Record name 1-bromo-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-96-6
Record name 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethoxy)toluene
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